4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide
Description
4-methoxy-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is an organic compound with a complex structure that includes methoxy, phenoxy, and carboximidamide functional groups
Properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(3-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-4-3-5-15(10-12)22-11-16(20)23-19-17(18)13-6-8-14(21-2)9-7-13/h3-10H,11H2,1-2H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIMPGKRFCJMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxy Group:
Acylation: The acylation of the methoxy-substituted benzene ring can be performed using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboximidamide Group: The carboximidamide group can be introduced through the reaction of an amine with a nitrile derivative under acidic conditions.
Coupling Reaction: The final step involves coupling the methoxy-substituted benzene derivative with the carboximidamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of 4-methoxy-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide.
Reduction: Formation of 4-methoxy-N’-{[(3-methylphenoxy)acetyl]oxy}benzeneamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzenecarboximidamide: Lacks the phenoxyacetyl group, resulting in different chemical properties and biological activities.
3-methylphenoxyacetic acid: Contains the phenoxyacetyl group but lacks the methoxy and carboximidamide groups.
Uniqueness
4-methoxy-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
